![molecular formula C20H23FN2O2 B247757 1-(3-Fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247757.png)
1-(3-Fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a piperazine derivative that has shown promise in various studies for its ability to interact with specific receptors in the brain and produce certain effects. In
Wirkmechanismus
The mechanism of action of 1-(3-Fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine involves its interaction with specific receptors in the brain. Specifically, this compound has been shown to act as a partial agonist at the 5-HT1A receptor, meaning that it can activate the receptor to a certain extent but not fully. This interaction can lead to various effects, including the modulation of serotonin levels in the brain and the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine are still being studied. However, some studies have shown that this compound can modulate serotonin levels in the brain, leading to changes in mood, anxiety, and stress. Additionally, this compound may have effects on other neurotransmitter systems, including dopamine and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine in lab experiments is its specificity for the 5-HT1A receptor. This allows researchers to study the effects of compounds that interact with this receptor in a more controlled manner. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other receptors in the brain as well.
Zukünftige Richtungen
There are several future directions for research involving 1-(3-Fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential for off-target effects and toxicity. Finally, the development of new compounds that can interact with specific receptors in the brain may lead to the discovery of new therapeutic options for various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 1-(3-Fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine involves the reaction of 1-(3-Fluorobenzyl)piperazine with 3-methylphenol and acetic anhydride. The reaction is carried out under specific conditions, including the use of a catalyst and the control of temperature and pressure. The yield of this synthesis method is typically high, and the purity of the resulting compound can be verified through various analytical techniques.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine has been used in various scientific research studies due to its ability to interact with specific receptors in the brain. One of the most notable applications of this compound is in the study of serotonin receptors, specifically the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and compounds that can interact with it have potential therapeutic applications.
Eigenschaften
Produktname |
1-(3-Fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine |
---|---|
Molekularformel |
C20H23FN2O2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C20H23FN2O2/c1-16-4-2-7-19(12-16)25-15-20(24)23-10-8-22(9-11-23)14-17-5-3-6-18(21)13-17/h2-7,12-13H,8-11,14-15H2,1H3 |
InChI-Schlüssel |
WBOIDAUREDFNEY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.